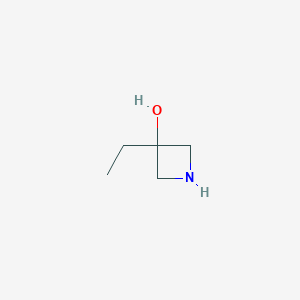

3-Ethylazetidin-3-ol

Overview

Description

3-Ethylazetidin-3-ol is a heterocyclic organic compound featuring a four-membered azetidine ring with an ethyl group and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Oxidation: Formation of 3-ethylazetidin-3-one.

Reduction: Formation of 3-ethylazetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Ethylazetidin-3-ol serves as a crucial building block in synthetic organic chemistry. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various heterocycles and complex organic compounds. The compound's azetidine ring provides a reactive site for further chemical transformations.

- Polymer Development : The compound is involved in developing new materials and polymers, leveraging its unique properties to enhance material performance.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules |

| Polymer Development | Involved in creating new materials |

Biology

In biological research, this compound is studied for its potential interactions with biological systems:

- Drug Design : The compound is explored as a scaffold for developing new pharmaceuticals, particularly due to its potential biological activity against various targets.

- Enzyme Interaction Studies : Researchers investigate its role in enzyme mechanisms, using it as a probe to understand biological pathways better.

| Application | Description |

|---|---|

| Drug Design | Explored as a scaffold for new pharmaceuticals |

| Enzyme Studies | Investigated for interactions with enzymes |

Medicine

The medicinal applications of this compound are promising:

- Therapeutic Properties : Initial studies suggest potential antimicrobial and anticancer activities, making it a candidate for further pharmacological evaluation.

- Pharmaceutical Intermediate : It is being researched as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

| Application | Description |

|---|---|

| Therapeutic Properties | Potential antimicrobial and anticancer activities |

| Pharmaceutical Intermediate | Used in synthesizing APIs |

Industry

In industrial applications, this compound finds use in:

- Specialty Chemicals Production : The compound is utilized to produce specialty chemicals with unique properties that cater to specific industrial needs.

| Application | Description |

|---|---|

| Specialty Chemicals | Used in producing chemicals with unique properties |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on using this compound as a scaffold for synthesizing novel anticancer compounds. Preliminary results showed promising cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Ethylazetidin-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring’s strain and reactivity make it a versatile scaffold for binding to enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Azetidine: Lacks the ethyl and hydroxyl groups, making it less reactive.

3-Methylazetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group.

Aziridine: A three-membered ring analog with higher ring strain and reactivity.

Uniqueness: 3-Ethylazetidin-3-ol’s unique combination of an ethyl group and a hydroxyl group on the azetidine ring provides distinct reactivity and potential for diverse applications compared to its analogs.

Biological Activity

3-Ethylazetidin-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. Its unique structure makes it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound acts as a ligand, modulating the activity of specific molecular targets. Research indicates that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to altered pharmacokinetics for co-administered drugs.

Enzyme Interactions

This compound has been studied for its interactions with several enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Acetylcholinesterase | Moderate inhibition | |

| Aldose Reductase | Potential inhibition |

These interactions suggest that this compound may have implications in treating conditions related to metabolic dysregulation.

Receptor Binding

The compound has also shown potential in binding to various receptors, influencing neurotransmitter systems. For instance, preliminary studies indicate that it may interact with:

| Receptor | Binding Affinity | Biological Implication |

|---|---|---|

| NMDA Receptor | Moderate affinity | Neuroprotective effects |

| Serotonin Receptor | Low affinity | Mood modulation potential |

Case Studies and Research Findings

A number of studies have evaluated the biological effects of this compound in various experimental models:

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in neuronal death and improvement in behavioral outcomes compared to control groups.

- Anti-inflammatory Activity : Another research project focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. The findings demonstrated that this compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile, particularly regarding long-term exposure and potential interactions with other pharmaceuticals.

Properties

IUPAC Name |

3-ethylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(7)3-6-4-5/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUOUHAUMKCLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.